L-Isoleucyl-L-isoleucyl-L-asparaginyl-L-prolyl-L-glutaminyl-L-tyrosine

peptide crystallization hydrophobic packing conformational analysis

L-Isoleucyl-L-isoleucyl-L-asparaginyl-L-prolyl-L-glutaminyl-L-tyrosine (IINPQY; CAS 820211-06-1) is a synthetic linear hexapeptide with the molecular formula C35H54N8O10 and a calculated molecular weight of approximately 746.9 g/mol. The sequence features a distinctive N-terminal Ile-Ile dipeptide motif followed by an Asn-Pro-Gln-Tyr C-terminal tetrapeptide, placing it within the class of short-chain bioactive peptide candidates.

Molecular Formula C35H54N8O10
Molecular Weight 746.9 g/mol
CAS No. 820211-06-1
Cat. No. B12530708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Isoleucyl-L-isoleucyl-L-asparaginyl-L-prolyl-L-glutaminyl-L-tyrosine
CAS820211-06-1
Molecular FormulaC35H54N8O10
Molecular Weight746.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N
InChIInChI=1S/C35H54N8O10/c1-5-18(3)28(38)32(49)42-29(19(4)6-2)33(50)40-23(17-27(37)46)34(51)43-15-7-8-25(43)31(48)39-22(13-14-26(36)45)30(47)41-24(35(52)53)16-20-9-11-21(44)12-10-20/h9-12,18-19,22-25,28-29,44H,5-8,13-17,38H2,1-4H3,(H2,36,45)(H2,37,46)(H,39,48)(H,40,50)(H,41,47)(H,42,49)(H,52,53)/t18-,19-,22-,23-,24-,25-,28-,29-/m0/s1
InChIKeyMYQJZQHGSXOPCY-QHAJMYEGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Isoleucyl-L-isoleucyl-L-asparaginyl-L-prolyl-L-glutaminyl-L-tyrosine (IINPQY): A Synthetic Hexapeptide with a Unique N-Terminal Ile-Ile Motif for Bioactive Peptide Research


L-Isoleucyl-L-isoleucyl-L-asparaginyl-L-prolyl-L-glutaminyl-L-tyrosine (IINPQY; CAS 820211-06-1) is a synthetic linear hexapeptide with the molecular formula C35H54N8O10 and a calculated molecular weight of approximately 746.9 g/mol [1]. The sequence features a distinctive N-terminal Ile-Ile dipeptide motif followed by an Asn-Pro-Gln-Tyr C-terminal tetrapeptide, placing it within the class of short-chain bioactive peptide candidates. Unlike well-characterized food-derived tripeptides such as Ile-Pro-Pro (IPP) and Val-Pro-Pro (VPP) that have established angiotensin-converting enzyme (ACE) inhibitory activity with reported IC50 values of 5.15 μM and 9.13 μM respectively [2], IINPQY represents a structurally expanded hexapeptide scaffold for which direct experimental bioactivity data remain absent from the peer-reviewed literature.

Why In-Class Hexapeptide Analogs Cannot Substitute for IINPQY (820211-06-1) in Structure-Activity Studies


Generic substitution of IINPQY with other hexapeptides or shorter-chain analogs is unsupportable due to the critical dependence of peptide bioactivity on both sequence identity and chain length. The N-terminal Ile-Ile motif in IINPQY confers distinct conformational properties compared to the Ile-Pro or Val-Pro motifs found in characterized ACE-inhibitory peptides [1]. The dipeptide Ile-Ile crystallizes into unique hydrophobic columns that are structurally distinct from Ile-Leu or Ile-Val assemblies, directly impacting solubility, aggregation propensity, and intermolecular interactions [2]. Furthermore, the presence of Pro at position 4 introduces a kink in the peptide backbone that influences protease susceptibility and receptor recognition, while the C-terminal Tyr residue provides a site for potential phosphorylation or interaction with tyrosine-binding domains. No published head-to-head comparative data exist between IINPQY and any structural analog, meaning that any assumption of functional equivalence is speculative. Procurement decisions must recognize that the specific sequence IINPQY defines a distinct chemical entity with physicochemical properties that cannot be replicated by peptides differing by even a single amino acid substitution.

Quantitative Differentiation Evidence for IINPQY (820211-06-1) Relative to Closest Structural Analogs


N-Terminal Ile-Ile Motif Confers Distinct Crystallization Behavior Compared to Ile-Leu and Ile-Val Dipeptides

The IINPQY hexapeptide contains an N-terminal Ile-Ile motif. Published data on the H-Ile-Ile-OH dipeptide demonstrate that it crystallizes into unique hydrophobic columnar structures, a property not observed with structurally similar non-polar dipeptides such as Ile-Leu or Ile-Val [1]. Although direct crystallization data for IINPQY are not available, the presence of the Ile-Ile motif at the N-terminus is expected to confer distinct aggregation and solubility characteristics compared to hexapeptides initiated by other hydrophobic dipeptides (e.g., Leu-Leu, Val-Val, or Ile-Pro sequences). This crystallization divergence has implications for peptide formulation, lyophilization behavior, and long-term storage stability [1].

peptide crystallization hydrophobic packing conformational analysis

Sequence-Level Differentiation from the Casein-Derived DPP-IV Inhibitor IPIQY: IINPQY Lacks the Central Pro-Ile Junction Required for Metabolic Activation

The pentapeptide IPIQY (Ile-Pro-Ile-Gln-Tyr) is a well-characterized casein-derived DPP-IV inhibitor with a reported IC50 of 73.48 μM in Caco-2 cells and in vivo hypoglycemic activity at 300 μmol/kg in mice [1]. Critically, IPIQY undergoes intestinal degradation into the active fragment IPI (Ile-Pro-Ile), which is the minimal pharmacophore required for DPP-IV inhibition [1]. In contrast, IINPQY (Ile-Ile-Asn-Pro-Gln-Tyr) contains an Ile-Ile-Asn N-terminal sequence and a Pro-Gln-Tyr C-terminal arrangement, lacking the central Pro-Ile junction entirely. This fundamental sequence difference means that: (i) IINPQY cannot generate the IPI active fragment upon proteolytic processing; (ii) any DPP-IV inhibitory activity of IINPQY would necessarily proceed through a distinct mechanism or structural interaction; and (iii) IINPQY is predicted to exhibit different metabolic stability profiles in gastrointestinal models. No direct DPP-IV inhibition data exist for IINPQY.

DPP-IV inhibition metabolic stability peptide fragmentation

Extended Hexapeptide Chain Length Distinguishes IINPQY from ACE-Inhibitory Tripeptides IPP and VPP

The well-established lactotripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) inhibit angiotensin-converting enzyme (ACE) with reported IC50 values of 5.15 ± 0.17 μM and 9.13 ± 0.21 μM, respectively, in vitro [1]. These tripeptides achieve significant systolic blood pressure reduction in spontaneously hypertensive rats (SHR) following single oral administration [1]. IINPQY, as a hexapeptide, possesses double the chain length of IPP/VPP with additional Asn, Gln, and Tyr residues that substantially alter molecular weight (746.9 vs. ~325-341 g/mol), hydrogen bonding capacity, and spatial dimensions. This expanded scaffold introduces additional degrees of conformational freedom and potential for multi-target interactions that are sterically inaccessible to tripeptides. However, since no ACE inhibition data exist for IINPQY, any assertions regarding its activity relative to IPP or VPP would be purely speculative. The chain length difference alone establishes IINPQY as a distinct chemical entity for research applications.

ACE inhibition peptide chain length structure-activity relationship

Absence of Published Bioactivity Data for IINPQY Represents a Defined Research Opportunity Distinct from Characterized Food-Derived Peptides

A systematic search of PubMed, PubChem, ChemSpider, DrugBank, Google Patents, and the FDA/EPA regulatory databases as of May 2026 yielded no peer-reviewed publications, patents, bioassay records, or regulatory filings containing experimental data for IINPQY (CAS 820211-06-1) [1]. This stands in marked contrast to structurally related peptides such as IPIQY (DPP-IV inhibition data available), IPP/VPP (ACE inhibition and in vivo antihypertensive data available), and pyroGlu-Asn-Ile (anti-colitic activity at 0.1-1.0 mg/kg in mice [2]). For procurement purposes, this data vacuum defines IINPQY as an uncharacterized research tool peptide suitable for de novo bioactivity screening, structure-activity relationship (SAR) studies, and method development applications where a blank-slate peptide scaffold with no confounding literature precedent is preferred. Researchers seeking peptides with established bioactivity profiles should select IPIQY, IPP, or VPP instead; those requiring a novel, unstudied hexapeptide for exploratory work should procure IINPQY.

novel peptide characterization bioactivity screening research tool peptide

Recommended Research and Procurement Scenarios for IINPQY (820211-06-1) Based on Structural Differentiation Evidence


De Novo Bioactivity Screening of Hexapeptides Lacking Canonical DPP-IV or ACE Recognition Motifs

IINPQY is structurally distinct from the DPP-IV inhibitor IPIQY (lacks the Pro-Ile junction required for IPI active fragment generation) and from the ACE-inhibitory tripeptides IPP/VPP (double chain length, different residue composition) [1]. This makes IINPQY suitable as a screening candidate in de novo bioactivity discovery programs targeting enzyme inhibition, receptor binding, or antimicrobial activity where established pharmacophore motifs are intentionally excluded to identify novel structure-activity relationships. Procurement of IINPQY enables hypothesis-driven investigation of whether hexapeptides with Ile-Ile N-termini and Pro-Gln-Tyr C-termini exhibit bioactivities distinct from the Pro-Ile- and Pro-Pro-containing peptide classes.

Proteolytic Stability and Gastrointestinal Degradation Studies Comparing Hexapeptides to Tripeptide and Pentapeptide Analogs

The six-residue chain length of IINPQY, with its internal Pro residue at position 4, provides a model scaffold for investigating the relationship between peptide chain length and resistance to gastrointestinal proteases [1]. Unlike the pentapeptide IPIQY, which degrades to the active IPI fragment in intestinal conditions, IINPQY lacks the central Pro-Ile cleavage site and is predicted to exhibit a distinct degradation profile. Researchers studying peptide delivery, oral bioavailability, or metabolic stability of food-derived peptides can use IINPQY as a comparator to IPIQY and IPP/VPP to isolate the contribution of chain length and Pro residue positioning to proteolytic susceptibility [1].

Conformational Analysis of Ile-Ile Motif-Containing Peptides: Hydrophobic Packing and Aggregation Studies

The N-terminal Ile-Ile dipeptide motif in IINPQY is documented to crystallize into unique hydrophobic columns in the H-Ile-Ile-OH dipeptide form, a property not shared by Ile-Leu or Ile-Val [2]. IINPQY extends this motif into a full hexapeptide context, enabling investigation of how the Ile-Ile hydrophobic packing behavior is modulated by downstream polar residues (Asn, Gln) and the aromatic Tyr residue. This application scenario is relevant for peptide formulation development, lyophilization optimization, and studies of peptide self-assembly where sequence-dependent aggregation propensity must be characterized [2].

Method Development and Analytical Reference Standard for Hexapeptide Chromatography and Mass Spectrometry

With a molecular weight of approximately 746.9 g/mol and a sequence containing both hydrophobic (Ile-Ile) and polar (Asn, Gln, Tyr) residues, IINPQY possesses chromatographic properties intermediate between highly hydrophilic and highly hydrophobic peptides. This balanced polarity profile, combined with the absence of cysteine residues (no disulfide bond formation) and the presence of a UV-active Tyr residue (enabling detection at 280 nm), makes IINPQY suitable as a reference standard for developing HPLC and LC-MS methods for hexapeptide analysis. Procurement for analytical method development is supported by the compound's defined molecular formula (C35H54N8O10) and the availability of the single-letter code IINPQY for database searching [1].

Quote Request

Request a Quote for L-Isoleucyl-L-isoleucyl-L-asparaginyl-L-prolyl-L-glutaminyl-L-tyrosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.